7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O2/c1-12-5-3-4-6-16(12)27-19(29)17-13(2)26-21-24-11-25-28(21)18(17)14-7-9-15(10-8-14)30-20(22)23/h3-11,18,20H,1-2H3,(H,27,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLRZUNSZHPSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)OC(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine structure have been found to exhibit activities such as acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors.
Mode of Action
It is known that the compound is synthesized via a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation.
Biochemical Pathways
It is known that compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine structure have various applications in medicinal and pharmaceutical chemistry, including the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Pharmacokinetics
The molecular weight of a similar compound, 1,2,4-triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is 1501380, which may influence its bioavailability.
Biological Activity
7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies and structure-activity relationship (SAR) analyses.
- Molecular Formula : C20H17F2N5O2
- Molecular Weight : 397.386 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Compounds in the triazolo[1,5-a]pyrimidine class have been shown to inhibit specific enzymes involved in cancer progression and neurodegenerative diseases. For instance, certain derivatives exhibit selective inhibition of β-secretase (BACE1), which is crucial in the formation of amyloid plaques associated with Alzheimer's disease .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. In vitro studies have demonstrated that similar triazole derivatives can induce apoptosis in various cancer cell lines by modulating pathways related to cell survival and proliferation .
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of triazolo[1,5-a]pyrimidine derivatives against different cancer cell lines. Notable findings include:
- Colon Carcinoma : One study reported that triazole derivatives showed significant cytotoxicity against HCT-116 colon carcinoma cells with an IC50 value of approximately 6.2 μM .
- Breast Cancer : Compounds similar to the target compound exhibited IC50 values of 27.3 μM against T47D breast cancer cells .
Neurological Activity
The compound's potential as a neuroprotective agent has been explored due to its ability to inhibit β-secretase:
- Alzheimer's Disease Models : Inhibition of β-secretase leads to decreased production of amyloid-beta peptides, which are implicated in Alzheimer's pathology. This suggests a promising avenue for therapeutic development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Difluoromethoxy Group : The presence of the difluoromethoxy group enhances lipophilicity and may improve cellular uptake.
- Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring can significantly affect potency and selectivity for biological targets.
Case Studies and Research Findings
| Study | Cell Line | IC50 Value | Biological Activity |
|---|---|---|---|
| Study 1 | HCT-116 (Colon Carcinoma) | 6.2 μM | Cytotoxicity |
| Study 2 | T47D (Breast Cancer) | 27.3 μM | Cytotoxicity |
| Study 3 | Neuroblastoma | Not specified | Neuroprotection through BACE1 inhibition |
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in antiviral therapy:
- Inhibition of Influenza Virus : A compound structurally similar to the target compound demonstrated significant inhibition of the PA-PB1 interaction crucial for influenza virus replication, with effective IC50 values indicating non-toxic concentrations for cellular systems .
- Mechanism of Action : The antiviral activity is attributed to the disruption of viral protein interactions essential for replication, validated through ELISA assays and plaque reduction assays.
Anticancer Applications
The compound has also been investigated for its anticancer properties:
- MDM2-p53 Interaction Inhibition : Triazolo-pyrimidine derivatives have shown promise in inhibiting the MDM2-p53 protein-protein interaction, a critical pathway in many cancers. This inhibition can lead to reactivation of p53, promoting apoptosis in cancer cells .
- Cell Line Studies : Experimental data indicate that these compounds exhibit cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Activity
The compound's structural characteristics contribute to its antimicrobial properties:
- Broad-Spectrum Activity : Similar triazolo-pyrimidine compounds have been reported to possess antibacterial and antifungal activities, making this class of compounds a candidate for further exploration in treating infectious diseases .
- Mechanistic Insights : Studies suggest that these compounds may interfere with bacterial DNA synthesis or disrupt cellular membranes, although specific mechanisms need further elucidation for this particular derivative.
| Activity Type | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| Antiviral | Influenza Virus | < 10 | Significant inhibition observed |
| Anticancer | MDM2-p53 Interaction | < 5 | Promotes apoptosis in cancer cells |
| Antimicrobial | Various Bacteria/Fungi | < 20 | Broad-spectrum activity |
Case Study 1: Antiviral Efficacy
A study conducted on a closely related compound demonstrated an IC50 value of 0.047 µM against Plasmodium DHODH, indicating strong potential as an antiviral agent. This establishes a precedent for exploring similar derivatives in combating viral infections effectively .
Case Study 2: Cancer Cell Line Testing
In vitro testing on cancer cell lines revealed that derivatives of the triazolo-pyrimidine scaffold can induce significant cell death at concentrations as low as 5 µM. The mechanism was linked to the reactivation of p53 pathways, highlighting their therapeutic potential against tumors expressing high levels of MDM2 .
Chemical Reactions Analysis
Carboxamide Group
-
Hydrolysis : Under acidic (HCl, 80°C) or basic (NaOH, 70°C) conditions, the carboxamide undergoes hydrolysis to yield the corresponding carboxylic acid.
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/KCO to form N-alkylated derivatives.
Triazolo[1,5-a]Pyrimidine Core
-
Electrophilic Substitution : The pyrimidine ring undergoes nitration or sulfonation at the 5- and 7-positions under mild conditions .
-
Oxidation : Reacts with HO/AcOH to form N-oxide derivatives .
Difluoromethoxy Group
-
Stability : Resists hydrolysis under acidic/basic conditions due to the electron-withdrawing effect of fluorine .
-
Radical Reactions : Participates in photoinduced C–F bond cleavage reactions under UV light .
Catalytic and Solvent Effects
The use of TMDP as a catalyst enhances reaction efficiency by:
Comparative Catalytic Performance :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TMDP | HO/EtOH | 65 | 92 |
| p-TsOH | EtOH | 80 | 85 |
| None | HO | 100 | <10 |
Microwave-Assisted Modifications
Microwave irradiation (150 W, 120°C) reduces reaction time from 24 h to 30 minutes for analogous triazolo[1,5-a]pyrimidines . Applications include:
-
Sonogashira Coupling : Introduction of alkynyl groups at the 7-position using Pd(PPh) .
-
Suzuki-Miyaura Cross-Coupling : Functionalization with aryl boronic acids .
Stability and Degradation
Biological Activity and Derivatives
While beyond the scope of chemical reactions, the carboxamide moiety’s interaction with biological targets (e.g., influenza polymerase PA-PB1 interface) underscores its potential for structure-activity relationship (SAR) studies . Common derivatives include:
Q & A
Q. Answer :
- Polar groups : The difluoromethoxy group improves aqueous solubility via hydrogen bonding .
- Aromatic substitutions : o-Tolyl enhances lipophilicity, aiding membrane penetration .
- Carboxamide moiety : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .
Advanced: How to address inconsistencies in reported biological activities?
Answer :
Contradictions may stem from:
- Purity variations : Validate compound purity (>95%) via HPLC before assays .
- Assay conditions : Standardize pH, temperature, and co-solvents (e.g., DMSO concentration) .
- Metabolic stability : Compare results across cell lines with varying CYP450 expression .
Advanced: What computational tools predict this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
